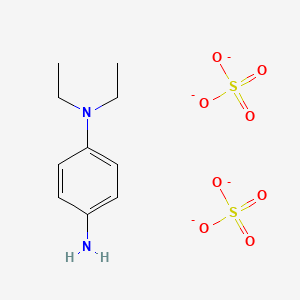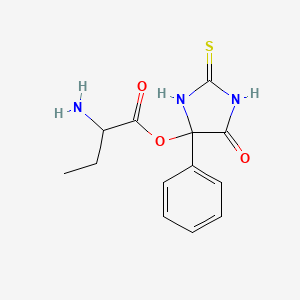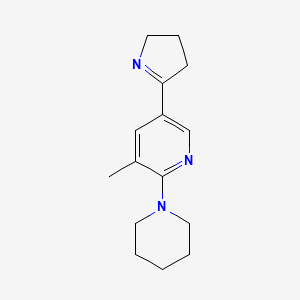![molecular formula C10H7F3N4O B11819827 N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine](/img/structure/B11819827.png)
N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a pyridine ring through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Pyridine: The pyrazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge by reacting the intermediate with formaldehyde and hydroxylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with metabolic pathways, making it a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine: Known for its trifluoromethyl group.
N-[[6-[3-(fluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine: Similar structure but with a fluoromethyl group instead of trifluoromethyl.
N-[[6-[3-(methyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine: Contains a methyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique electronic properties, enhancing its binding affinity and stability compared to similar compounds. This makes it particularly valuable in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C10H7F3N4O |
|---|---|
Peso molecular |
256.18 g/mol |
Nombre IUPAC |
N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)8-3-4-17(16-8)9-2-1-7(5-14-9)6-15-18/h1-6,18H |
Clave InChI |
VVEVDCQDLLWSJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C=NO)N2C=CC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide](/img/structure/B11819751.png)




![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)
![Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate](/img/structure/B11819794.png)

![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate](/img/structure/B11819813.png)


![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11819825.png)
